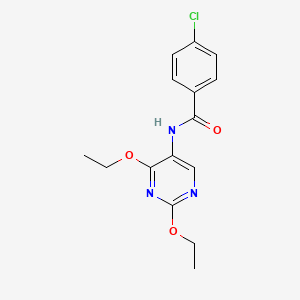

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3/c1-3-21-14-12(9-17-15(19-14)22-4-2)18-13(20)10-5-7-11(16)8-6-10/h5-9H,3-4H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAROEMMXZDZZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)Cl)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloroaniline and 2,4-diethoxypyrimidine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.

Catalysts: Catalysts such as CoFe2O4 magnetic nanocatalyst can be used to enhance the reaction efficiency.

Purification: The product is purified using column chromatography with a suitable eluent system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that derivatives of benzamide compounds, including 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide, exhibit antiviral properties. For instance, quinazoline derivatives have been noted for their effectiveness against viral infections such as hepatitis C. The structural similarities suggest that benzamide derivatives may also function similarly in inhibiting viral replication and pathogenesis .

Antidiabetic Potential

Benzamide derivatives have been studied for their antidiabetic effects. A specific study highlighted the synthesis of N-(alkyl/aryl)-4-nitrobenzamide derivatives, which demonstrated significant inhibition of α-glucosidase and α-amylase enzymes. This suggests that 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide could be explored further for its potential to manage diabetes by modulating these enzymatic pathways .

Cancer Treatment

The compound's structural attributes align with known anticancer agents. Benzamides have been characterized as having diverse biological activities, including anticancer properties. Research into related compounds has shown promise in targeting hyper-proliferative disorders, indicating a potential pathway for 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide in cancer therapeutics .

Agricultural Applications

Pesticide Development

The compound has also been investigated for its potential as an insecticide and fungicide. A series of novel benzoyl pyrimidinylurea derivatives were synthesized and tested for insecticidal activity against various pests. The findings suggest that modifications to the benzamide structure can enhance insecticidal efficacy, making it a candidate for developing new agricultural chemicals .

Case Studies

Case Study 1: Antiviral Efficacy

A study focused on the synthesis of quinazoline derivatives demonstrated that specific substitutions on the benzamide core could lead to enhanced antiviral activity. This study provides a framework for exploring how variations in the 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide structure might yield similar or improved antiviral agents .

Case Study 2: Antidiabetic Mechanism

In vitro studies on N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed significant interactions with active site residues of α-glucosidase and α-amylase. The molecular dynamics simulations suggested stability and strong binding affinity, paving the way for future studies on 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide as a potential antidiabetic agent .

Table 1: Biological Activities of Benzamide Derivatives

Table 2: Structure-Activity Relationship Insights

| Compound Structure | Observed Activity | Key Findings |

|---|---|---|

| Substituted Benzamides | Antiviral | Enhanced activity with specific substitutions |

| N-(alkyl/aryl)-4-nitrobenzamides | Antidiabetic | Strong inhibition of α-glucosidase |

| Benzoyl Pyrimidinylureas | Insecticidal | Effective against multiple pest species |

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Key Observations :

- Electron-Withdrawing Groups : The 4-chloro substituent is common across analogs, enhancing stability and receptor affinity. Ethoxy groups in the target compound may improve solubility compared to bulkier substituents like trifluoromethyl (GSK3787) .

- Heterocyclic Moieties : The 2,4-diethoxypyrimidine group distinguishes the target compound from DS2 (imidazopyridine) and AS-4370 (morpholine), suggesting divergent biological targets. Pyrimidines are often associated with kinase inhibition or nucleic acid interactions .

Table 2: Pharmacological Profiles of Benzamide Derivatives

Key Observations :

- Target Specificity : The absence of a hydroxy group (cf. ) in the target compound may reduce antimicrobial activity but improve metabolic stability.

- Receptor Interactions : Ethoxy groups on pyrimidine may favor interactions with purine-binding enzymes or receptors, contrasting with DS2’s thienyl-imidazopyridine moiety targeting GABA receptors .

Biological Activity

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18ClN3O2

- Molecular Weight : 305.78 g/mol

- CAS Number : 188591-46-0

Biological Activity Overview

Research indicates that 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide exhibits several biological activities, including:

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models.

- Antimicrobial Activity : It has been evaluated for its efficacy against a range of microbial pathogens.

The biological effects of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide are believed to be mediated through several biochemical pathways:

- Target Enzymes and Receptors : Similar compounds target specific enzymes and receptors involved in cellular signaling and metabolic processes.

- Cell Growth and Apoptosis : The compound may influence pathways related to cell proliferation and programmed cell death (apoptosis), potentially making it relevant in cancer research.

- Biochemical Interactions : It can participate in nucleophilic substitution reactions, which may alter its biological activity.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in various assays:

- Anti-inflammatory Assays : In vitro tests showed significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

- Antimicrobial Tests : The compound exhibited notable antimicrobial activity against several bacterial strains, with efficacy comparable to established antibiotics.

In Vivo Studies

While detailed in vivo data is limited, preliminary studies suggest:

- Dosage Effects : Initial findings indicate that the compound's efficacy may vary with dosage, necessitating further exploration to establish optimal therapeutic ranges.

- Toxicity Assessment : Toxicity studies using zebrafish embryos indicated low toxicity levels, making it a candidate for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine Derivatives | CDK inhibitory activity; anticancer properties | |

| Substituted Benzamides | Anti-tubercular activity |

This comparison highlights the diverse biological profiles that similar compounds exhibit, suggesting potential avenues for further research.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of benzamide derivatives found that 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide significantly reduced inflammation markers in cell cultures treated with lipopolysaccharides (LPS) . This suggests its potential use in conditions characterized by chronic inflammation.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against various pathogenic bacteria. Results indicated that it displayed strong inhibitory effects at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis involves multi-step reactions, including pyridine derivative preparation, coupling, and amidation. Key steps:

Pyridine Functionalization : Chlorination and trifluoromethyl group introduction via electrophilic aromatic substitution ().

Coupling : React the pyridine derivative with a benzyl halide under basic conditions (e.g., K₂CO₃) ().

Amidation : Final reaction with 4-chlorobenzoyl chloride in the presence of a base (e.g., Na pivalate) ().

- Characterization : Use NMR (¹H/¹³C) for structural confirmation and UHPLC/MS to monitor degradation products (e.g., 4-chlorobenzamide) ().

Q. Which spectroscopic and crystallographic methods are critical for validating the compound’s structure?

- Methodological Answer :

- Spectroscopy :

- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) ().

- NMR : Assign protons (e.g., diethoxy pyrimidinyl protons at δ 4.2–4.5 ppm) ().

- Crystallography :

- Use SHELX programs (SHELXL/SHELXS) for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids ().

- Validate enantiopurity using Flack’s x parameter to avoid false chirality signals in near-centrosymmetric structures ().

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites ().

- Molecular Docking : Simulate binding to bacterial enzymes (e.g., acps-pptase) using software like AutoDock Vina. Compare with structurally similar antibacterial agents ().

- Example : Analogues like 4-chloro-N-(4-methylphenyl)benzamide show catalytic activity in Suzuki coupling (C–C bond formation), suggesting potential for modifying electronic profiles ().

Q. How should researchers address contradictions in crystallographic data or degradation profiles?

- Methodological Answer :

- Crystallographic Validation :

- Cross-validate SHELX-refined structures with twin-component analysis (e.g., using Flack’s x parameter) to resolve centrosymmetric ambiguities ().

- Compare experimental XRD data with computational models (e.g., Theoretical Study of Crystal Structures in ).

- Degradation Analysis :

- Use UHPLC/MS to identify major degradation products (e.g., 4-chlorobenzamide) and track stability under varying pH/temperature ().

- Contrast with impurity standards (e.g., Bezafibrate Imp. A) to rule out synthetic byproducts ().

Q. What strategies enhance catalytic activity of benzamide derivatives in cross-coupling reactions?

- Methodological Answer :

- Ligand Design : Modify the pyrimidine ring’s electron-donating groups (e.g., diethoxy vs. methoxy) to tune metal coordination ().

- Reaction Optimization :

- Screen Pd catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura reactions using GC-MS to quantify biphenyl yields ().

- Test solvent effects (e.g., acetonitrile vs. DMF) and base (e.g., K₂CO₃ vs. Cs₂CO₃) to improve turnover frequency ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.